Trimethyl butane-1,2,3-tricarboxylate
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Overview
Description
Trimethyl butane-1,2,3-tricarboxylate is an organic compound with the molecular formula C10H16O6. It is an ester derivative of butane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with methanol. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water and an acid or base catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Butane-1,2,3-tricarboxylic acid and methanol.
Reduction: Butane-1,2,3-triol.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Trimethyl butane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethyl butane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl 1,3,3-butanetricarboxylate
- Trimethyl 1,2,4-butanetricarboxylate
- Trimethyl aconitate
Uniqueness
Trimethyl butane-1,2,3-tricarboxylate is unique due to its specific esterification pattern and the position of the carboxyl groups on the butane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
45170-86-3 |
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Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
trimethyl butane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C10H16O6/c1-6(9(12)15-3)7(10(13)16-4)5-8(11)14-2/h6-7H,5H2,1-4H3 |
InChI Key |
QJJJDRPIBYWIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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